Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15-4)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZYMGPPKQQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield secondary amines.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Hydrolysis: N-methyl-2-phenylethylamine and tert-butyl alcohol
Substitution: Various substituted carbamates depending on the nucleophile used
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Scientific Research Applications
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine. This selective deprotection is crucial in multi-step synthesis, allowing for the sequential construction of complex molecules.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Phenyl vs. Chlorophenyl/Trifluoromethyl Substitutents : The unsubstituted phenyl group in the target compound provides moderate electron-donating effects, whereas the 4-chlorophenyl (CAS 167886-56-8) and trifluoromethyl (CAS 215655-42-8) derivatives introduce electron-withdrawing groups. This alters electronic density, affecting reactivity in electrophilic substitutions or interactions with biological targets .
- Functional Group Diversity : The oxoethyl group in CAS 123387-72-4 introduces a ketone, enabling participation in condensation reactions, unlike the primary amine in the target compound .
Physicochemical Properties
- Lipophilicity : The phenyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration. In contrast, the hydroxy-substituted derivative (CAS 2228609-70-7) exhibits lower logP due to its polar hydroxyl group, making it more suitable for aqueous-phase reactions .
- Solubility : Ether-containing derivatives (e.g., CAS 1185772-28-4) demonstrate improved water solubility compared to purely aromatic counterparts, critical for formulations in biological assays .
Biological Activity
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological activities, synthesis methods, and relevant case studies.
- Molecular Formula : C14H21N2O2
- Molecular Weight : 251.34 g/mol
- Structure : The compound features a tert-butyl group, a carbamate moiety, and a phenylethylamine structure, which may enhance its pharmacological properties.
Pharmacological Potential
This compound is believed to exhibit various biological activities based on its structural characteristics. Compounds with similar structures have been associated with:
- Anti-inflammatory Effects : Many carbamate derivatives are known to modulate inflammatory pathways.
- Analgesic Properties : The presence of an amine group may contribute to pain relief mechanisms.
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptors that mediate pharmacological effects.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions:
- Amidation Reactions : The reaction of tert-butyl carbamate with 2-(methylamino)-2-phenylethylamine under controlled conditions.
- Carbamate Formation : Utilizing isocyanates or carbamates in the presence of amines to form the desired product.
Study 1: Inhibition of Enzymatic Activity
A study published in the Journal of Medicinal Chemistry explored the inhibition of specific enzymes by related carbamate compounds. The findings indicated that structurally similar compounds could inhibit key enzymes involved in cancer cell proliferation, suggesting that this compound may have similar properties .
Study 2: Antimicrobial Efficacy
Research conducted on carbamate derivatives demonstrated their antimicrobial properties against various bacterial strains. The study highlighted the significance of the phenyl group in enhancing hydrophobic interactions with bacterial membranes, which could be applicable to this compound.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| (S)-tert-butyl (2-amino-2-phenylethyl)carbamate | 943322-87-0 | Moderate anti-inflammatory | Contains an amino group |
| (R)-tert-butyl (2-amino-3-phenylpropyl)carbamate | 400652-57-5 | Potential analgesic effects | Longer carbon chain |
| (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate | 146552-72-9 | Antimicrobial activity | Different amine positioning |
Q & A
Q. What are the standard synthetic routes for Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate, and what key reagents are involved?
Methodological Answer: The synthesis typically employs carbamate-forming reactions, such as condensation of tert-butyl carbamate precursors with substituted amines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are critical coupling reagents to activate carboxylic acids or amines, ensuring efficient amide bond formation . Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are crucial to minimize side reactions. Post-synthesis purification often involves column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .
Q. How is the compound purified and characterized in academic research settings?
Methodological Answer: Purification methods include:
- Column chromatography : Optimized solvent systems (e.g., 3:1 hexane/ethyl acetate) for high-purity isolation.
- Recrystallization : Using ethanol/water mixtures to yield crystalline products.
Characterization relies on:
- NMR spectroscopy : H and C NMR to confirm backbone structure and substituent positions.
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .
Advanced Research Questions
Q. How do stereochemical factors influence the reactivity of this compound in diastereoselective reactions?
Methodological Answer: The methylamino and phenylethyl groups introduce chiral centers, affecting reaction pathways. For example:
- Intramolecular α-amidoalkylation : Diastereoselectivity is controlled by steric hindrance and hydrogen bonding, as shown in X-ray structures of related carbamates .
- Dynamic kinetic resolution : Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to bias enantiomeric outcomes. Computational modeling (DFT) predicts transition-state energies to optimize selectivity .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C couplings.
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) that obscure spectra.
- Crystallographic validation : Cross-references NMR/IR data with solid-state structures to confirm assignments .
Q. What computational tools are effective for optimizing reaction conditions or predicting byproducts?
Methodological Answer:
- COMSOL Multiphysics : Simulates heat/mass transfer in batch reactors to scale up syntheses.
- AI-driven platforms : Train models on reaction databases (e.g., Reaxys) to predict side reactions (e.g., Boc-deprotection under acidic conditions).
- Molecular docking : Screens potential biological interactions if the compound is used as a pharmacophore intermediate .
Q. What non-medical research applications exist for this compound?
Methodological Answer:
- Organic synthesis : Serves as a protected amine intermediate in peptide mimetics or heterocycle synthesis.
- Materials science : Functionalizes polymers via carbamate linkages for controlled degradation studies.
- Catalysis : Acts as a ligand precursor in transition-metal complexes for asymmetric catalysis .
Data Management and Experimental Design
Q. How can researchers ensure data integrity when studying this compound’s reactivity?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent equivalents, temperature) using software like JMP.
- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring.
- Stability studies : Assess storage conditions (e.g., desiccants, inert atmospheres) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
